Methyl3-(azetidin-3-yl)prop-2-enoate
Description
Methyl 3-(azetidin-3-yl)prop-2-enoate is a prop-2-enoate ester derivative featuring an azetidine (a four-membered nitrogen-containing heterocycle) substituent at the β-position. This compound is of interest in medicinal and materials chemistry due to the unique electronic and steric properties imparted by the azetidine ring. Azetidines are known for their conformational rigidity, which can enhance binding affinity in biological systems and influence physicochemical properties such as solubility and stability.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (E)-3-(azetidin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)3-2-6-4-8-5-6/h2-3,6,8H,4-5H2,1H3/b3-2+ |
InChI Key |
CQHBZHJKRAIQSG-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1CNC1 |
Canonical SMILES |
COC(=O)C=CC1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl3-(azetidin-3-yl)prop-2-enoate typically involves the reaction of azetidine derivatives with propenoic acid derivatives under specific conditions. One common method includes the use of methyl propenoate and azetidine in the presence of a base catalyst to facilitate the esterification reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl3-(azetidin-3-yl)prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ester group, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Chemistry: Methyl3-(azetidin-3-yl)prop-2-enoate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. It serves as a precursor for various functionalized azetidines, which are valuable intermediates in medicinal chemistry.
Biology: In biological research, this compound is studied for its potential bioactivity and interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives are explored for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. These derivatives are evaluated for their efficacy and safety in preclinical and clinical studies.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique structural features make it a valuable component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl3-(azetidin-3-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent or non-covalent bonds with active sites, modulating the activity of the target molecules. The prop-2-enoate group can participate in conjugation reactions, enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Prop-2-enoate Derivatives
Structural and Functional Group Analysis
The prop-2-enoate core (CH₂=CHCOOR) is common to all analogs, but substituent variations significantly alter their properties. Below is a comparative analysis:
Table 1: Key Structural Features of Methyl 3-(Azetidin-3-yl)prop-2-enoate and Analogs
Physicochemical Properties
- However, it is less polar than cyano-substituted derivatives (e.g., ECFP) . Fluorinated analogs (e.g., perfluorinated prop-2-enoates) exhibit extreme hydrophobicity, limiting their environmental compatibility .
Thermodynamic Stability :
- Azetidine’s ring strain (four-membered heterocycle) may reduce thermal stability relative to five- or six-membered ring analogs. For example, ECFP and its phenyl derivative (PhECFP) show distinct heat capacities due to furan vs. phenyl substituents, suggesting substituent-dependent stability .
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